![molecular formula C17H19FN4OS B2434305 5-((4-Fluorophenyl)(4-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 868220-12-6](/img/structure/B2434305.png)
5-((4-Fluorophenyl)(4-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-((4-Fluorophenyl)(4-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol” is a chemical compound with the molecular formula C17H19FN4OS. It has a molecular weight of 346.4 g/mol . The compound is characterized by a thiazolo[3,2-b][1,2,4]triazol-6-ol core, which is substituted at the 5-position by a (4-fluorophenyl)(4-methylpiperidin-1-yl)methyl group .
Molecular Structure Analysis
The compound’s structure includes a thiazolo[3,2-b][1,2,4]triazol-6-ol core, which is a heterocyclic structure containing nitrogen, sulfur, and oxygen atoms . This core is substituted at the 5-position by a (4-fluorophenyl)(4-methylpiperidin-1-yl)methyl group . The presence of the fluorophenyl and methylpiperidinyl groups may contribute to the compound’s physical and chemical properties .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 346.4 g/mol . It has a computed XLogP3-AA value of 3.8, indicating its relative lipophilicity . The compound has one hydrogen bond donor and six hydrogen bond acceptors . Its topological polar surface area is 81.9 Ų .
Scientific Research Applications
Antibacterial and Antifungal Applications
A variety of thiazole and thiazole-containing triazole compounds, including analogues of the mentioned compound, have demonstrated significant antibacterial activity against strains such as Pseudomonas aeruginosa, Escherichia coli, Staphylococcus aureus, and Bacillus subtilis. These compounds have been synthesized and evaluated for their potential as lead molecules against bacterial pathogens, showing a broad range of activity over other derivatized compounds. Additionally, certain thiazole derivatives have been reported to possess good to moderate antimicrobial activity against various test microorganisms, highlighting their potential as antimicrobial agents (Rangappa Santosh et al., 2018; Serap Başoğlu et al., 2013).
Anticancer Activities
Research has also focused on the anticancer potential of thiazole and triazole derivatives. For instance, compounds with thiazole structures have been investigated for their in vitro antioxidant properties and their anticancer activity, demonstrating cytotoxic effects on hepatocellular carcinoma cell lines and suggesting mechanisms involving apoptosis induction. These findings indicate the promise of thiazole derivatives as potent antioxidants and anticancer agents (D. Sunil et al., 2010).
Pesticidal Activities
In the realm of agricultural chemistry, thiazole derivatives have been evaluated for their pesticidal activities. Compounds synthesized for this purpose showed promising results against mosquito larvae and phytopathogenic fungi, indicating their potential as viable candidates for controlling mosquito populations and plant diseases (W. Choi et al., 2015).
Mechanism of Action
Target of Action
The primary target of the compound is currently unknown. Thiazole derivatives have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), bleomycine, and tiazofurin (antineoplastic drug) .
Mode of Action
Thiazoles are known to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Biochemical Pathways
Thiazole derivatives have been shown to interact with a variety of biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not yet fully characterized. Fluorinated compounds are popular in medicinal chemistry as drug agents. The C-F bond has greater stability than the C-H bond. Moreover, the fluorine substitution can be used to increase the binding affinity of the protein–ligand complex .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Properties
IUPAC Name |
5-[(4-fluorophenyl)-(4-methylpiperidin-1-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4OS/c1-11-6-8-21(9-7-11)14(12-2-4-13(18)5-3-12)15-16(23)22-17(24-15)19-10-20-22/h2-5,10-11,14,23H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBSOTAZBKYJFOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(C2=CC=C(C=C2)F)C3=C(N4C(=NC=N4)S3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![{[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]methyl}(methyl)amine](/img/structure/B2434223.png)
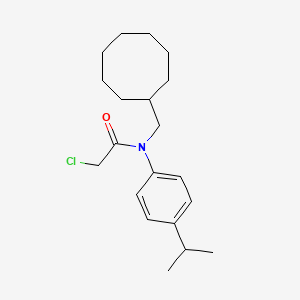
![N-cycloheptyl-4-[3-(2-fluorophenyl)-4,5,6,7-tetrahydroindazol-2-yl]benzamide](/img/structure/B2434225.png)
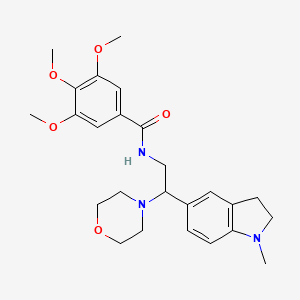
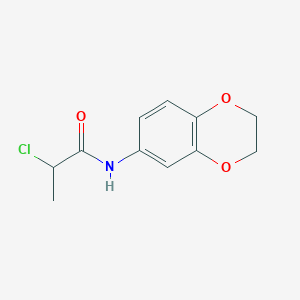

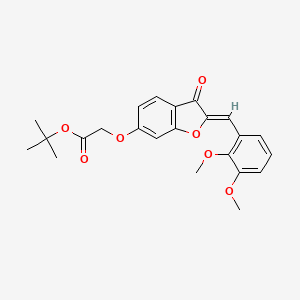
![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)urea](/img/structure/B2434230.png)

![Ethyl 4-((4-(2-(4-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2434233.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cinnamamide hydrochloride](/img/structure/B2434237.png)
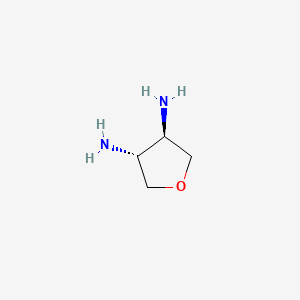
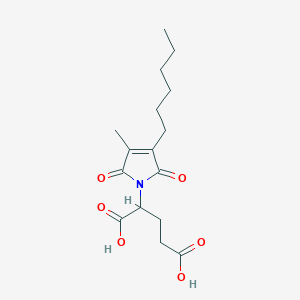
![3-[(4-bromophenyl)sulfanyl]-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2434244.png)
